molecular formula C11H14BNO6 B3261572 (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid CAS No. 344891-76-5

(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid

Cat. No.: B3261572
CAS No.: 344891-76-5
M. Wt: 267.05 g/mol
InChI Key: GCUBELFCYUBRFE-UHFFFAOYSA-N
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Description

“(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C11H14BNO6 . It is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .


Synthesis Analysis

The synthesis of boronic acids and their esters, including “this compound”, often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10BNO6/c1-16-8(12)6-3-5(10(14)15)4-7(11-6)9(13)17-2/h3-4,14-15H,1-2H3 .


Chemical Reactions Analysis

Boronic acids and their esters, including “this compound”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 267.05 g/mol.

Scientific Research Applications

Organometallic Complex Synthesis

The compound has been utilized in the synthesis of organometallic complexes. Safa et al. (2012) described the oxidative addition of various isomers of BrCH2C6H4B(OH)2 to dimethylplatinum(II) complexes, yielding organoplatinum(IV) boronic acids with ligands like 4,4′-bis(ethoxycarbonyl)-2,2′-bipyridine. These complexes exhibited self-assembly in the solid state through hydrogen bonding, forming dimers, polymers, or sheet structures (Safa et al., 2012).

Catalysis and Reaction Pathway Exploration

Anaby et al. (2014) explored the reactions of simple boranes with dearomatized ruthenium pincer complexes. The boronic acid derivatives used in these reactions play a crucial role in discovering new reaction pathways and advancing chemical catalysis. The study included NMR analysis, X-ray crystal structures, and DFT calculations to understand the adduct formation process (Anaby et al., 2014).

Electroluminescent Devices

Hongyu Zhang et al. (2006) synthesized a multifunctional compound integrating hole-transporting, electron-transporting, and emitting components into a single molecule. This compound was used to fabricate an efficient single-layer electroluminescent device (Hongyu Zhang et al., 2006).

Luminescent Properties of Boron Complexes

Another study by Hongyu Zhang et al. (2006) reported the synthesis of mixed phenol-pyridine derivatives with boron compounds. These compounds displayed bright blue luminescence in both solution and solid state, and their electroluminescent devices were successfully fabricated (Hongyu Zhang et al., 2006).

Suzuki Cross-Coupling Reactions

Batool et al. (2016) demonstrated the use of pyridine-4-boronic ester, a relative of (2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid, in Suzuki couplings with various (hetero)aryl bromides. This showcased its utility in creating compounds with strong electron-withdrawing aromatic groups (Batool et al., 2016).

Boronate Ester Polymers

Christinat et al. (2007) explored the formation of boronate ester polymers with efficient intrastrand charge-transfer transitions. The study revealed significant insights into the polymerization process and the properties of the resulting materials (Christinat et al., 2007).

Ionic Liquid Catalysis

Liu et al. (2018) discussed the synthesis of a pyridine-2,6-dicarboxylate derivative catalyzed by an ionic liquid. This research contributes to the understanding of catalysis in organic chemistry, particularly the role of ionic liquids (Liu et al., 2018).

Future Directions

The use of boronic acids and their esters in organic synthesis, particularly in Suzuki–Miyaura coupling, continues to be a significant area of research . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in drug design and other areas of chemistry.

Biochemical Analysis

Biochemical Properties

(2,6-Bis(ethoxycarbonyl)pyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction is facilitated by the interaction of the boronic acid group with palladium catalysts, leading to the formation of new carbon-carbon bonds . The compound’s boronic acid moiety interacts with enzymes and proteins that are involved in the catalytic cycle of the Suzuki–Miyaura reaction, such as palladium complexes. These interactions are crucial for the transmetalation step, where the boronic acid transfers its organic group to the palladium center, enabling the coupling reaction to proceed .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Boronic acids, in general, are known to influence cell function by interacting with biomolecules such as enzymes and proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit proteasomes, leading to alterations in protein degradation pathways and subsequent changes in cellular function

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its role in Suzuki–Miyaura coupling reactions. The compound’s boronic acid group forms a complex with palladium catalysts, facilitating the transmetalation step where the organic group is transferred from the boron atom to the palladium center . This interaction is crucial for the formation of new carbon-carbon bonds. Additionally, boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is relatively stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species Over time, the compound may undergo hydrolysis, leading to the formation of degradation products

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Boronic acids are known to interact with enzymes and cofactors involved in metabolic processes. For instance, they can inhibit enzymes such as proteasomes, affecting protein degradation pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively studied. Boronic acids can interact with transporters and binding proteins, influencing their localization and accumulation within cells . Understanding the transport mechanisms and distribution patterns of this compound is crucial for its effective application in biochemical and pharmacological studies.

Subcellular Localization

Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

[2,6-bis(ethoxycarbonyl)pyridin-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO6/c1-3-18-10(14)8-5-7(12(16)17)6-9(13-8)11(15)19-4-2/h5-6,16-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUBELFCYUBRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678216
Record name [2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344891-76-5
Record name [2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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